![molecular formula C21H23F2NO.HCl B1663677 AHN 1-055 (hydrochloride) CAS No. 202646-03-5](/img/structure/B1663677.png)
AHN 1-055 (hydrochloride)
Übersicht
Beschreibung
AHN 1-055 hydrochloride, also known as 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride, is a dopamine uptake inhibitor . It binds with high affinity to the dopamine transporter (DAT) . It has been used in research for the development of treatments for cocaine abuse .
Molecular Structure Analysis
The molecular structure of AHN 1-055 hydrochloride consists of a bicyclic tropane ring system with a methoxy group attached to one of the carbons. This methoxy group is further substituted with two 4-fluorophenyl groups .Physical And Chemical Properties Analysis
AHN 1-055 hydrochloride is a solid compound with a molecular weight of 379.87 . Its chemical formula is C21H24ClF2NO . It is soluble in DMSO and water .Relevant Papers One relevant paper is "Investigation of the potential pharmacokinetic and pharmacodynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis" . This study evaluated the pharmacokinetics and dopamine release of AHN 1-055 in the presence of cocaine .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacodynamic Interaction with Cocaine
AHN 1-055, a benztropine (BZT) analog, demonstrates distinct behavioral, pharmacokinetic, and brain microdialysate dopamine profiles from cocaine. A study investigated the pharmacokinetics and dopamine release of AHN 1-055 in the presence of cocaine. The research found that while the pharmacokinetic parameters of AHN 1-055 did not change significantly, the dopamine levels were affected when cocaine was administered with AHN 1-055. This suggests potential use in developing medication for cocaine abuse treatment (Raje et al., 2006).
Blood-Brain Barrier Transport and Brain Distribution
Another study focused on the in vitro permeability, brain distribution, and pharmacokinetics of benztropine analogs, including AHN 1-055. The transport of AHN 1-055 was higher than that of cocaine across bovine brain microvessel endothelial cells. The volume of distribution and elimination half-life of AHN 1-055 was significantly higher than that of cocaine. This indicates that AHN 1-055 and similar BZT analogs could be promising candidates for treating cocaine abuse due to their distinctive brain distribution and pharmacokinetic profiles (Raje et al., 2003).
Behavioral Effects in Relation to Dopamine Transporter Occupancy
A study examining the relationship between the behavioral effects of cocaine, GBR 12909, and BZT analogs, including AHN 1-055, found that these substances each displaced a dopamine transporter ligand in a dose- and time-dependent manner. The time course indicated a slower onset of effects for AHN 1-055 compared to cocaine and GBR 12909. The study suggests that the slower rates of occupancy of the dopamine transporter by BZT analogs like AHN 1-055 may contribute to differences in their effectiveness (Desai et al., 2005).
Potential Therapeutic Effects for ADHD
Research evaluating the potential therapeutic effects of BZT analogs related to attention deficit hyperactivity disorder (ADHD) found that AHN 1-055, among other substances, increased the selection of a larger, delayed reinforcer in a delay-discounting procedure, which has implications for impulsivity related to ADHD. This suggests AHN 1-055's potential clinical utility in the treatment of ADHD (Soto & Hiranita, 2020).
Eigenschaften
IUPAC Name |
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORVSGDAHWVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3alpha-Bis-(4-fluorophenyl) methoxytropane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.